
Midodrine hydrochloride
Overview
Description
Midodrine hydrochloride is a synthetic, direct-acting α1-adrenergic receptor agonist prodrug used primarily to treat symptomatic orthostatic hypotension (OH) and vasovagal syncope (VVS). Upon oral administration, midodrine is rapidly hydrolyzed to its active metabolite, desglymidodrine, which selectively activates peripheral α1-adrenergic receptors, inducing vasoconstriction and increasing venous return to elevate blood pressure . Midodrine’s physicochemical properties include a melting point of 200–203°C, solubility in water (9.3 g/100 mL), and a molecular weight of 290.7 g/mol . It is available in 2.5 mg, 5 mg, and 10 mg tablets, with clinical efficacy validated in pediatric and adult populations for conditions like postural orthostatic tachycardia syndrome (POTS) and VVS .
Preparation Methods
Synthetic Preparation Methods
The synthesis of midodrine hydrochloride involves multistep organic reactions, with key patents disclosing distinct approaches to optimize yield and purity.
Synthesis via Azido Intermediate (WO-0179154-A3)
The patent WO-0179154-A3 delineates a novel pathway using 1-(2',5'-dimethoxyphenyl)-2-azidoethanone as a pivotal intermediate. The synthesis proceeds as follows:
- Reduction of Azido Group : The azido intermediate undergoes catalytic hydrogenation to yield 1-(2',5'-dimethoxyphenyl)-2-aminoethanone.
- Condensation with Glycine : The resultant amine reacts with glycine in a polar aprotic solvent (e.g., dimethylformamide) under alkaline conditions to form 1-(2',5'-dimethoxyphenyl)-2-glycineamidoethanol.
- Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to precipitate this compound.
This method achieves a yield of 78–85% with a purity exceeding 99%, as validated by HPLC. The use of azide chemistry minimizes side reactions, enhancing scalability for industrial production.
Hydrogenolysis of Dibenzylamino Compound (US20020128511)
Patent US20020128511 discloses an alternative route involving hydrogenolysis of 2-dibenzylamino-N-[2-(2',5'-dimethoxyphenyl)-2-hydroxyethyl]acetamide:
- Protection of Amine Groups : The primary amine is protected as a dibenzyl derivative to prevent undesired side reactions during subsequent steps.
- Hydrogenolytic Cleavage : Catalytic hydrogenation (Pd/C, H₂, 40–60 psi) removes benzyl groups, yielding the free amine.
- Acidification : The product is treated with HCl to form the hydrochloride salt.
This method offers a yield of 70–75% and is advantageous for its selectivity, though it requires stringent control over hydrogenation conditions to avoid over-reduction.
Pharmaceutical Formulation Techniques
This compound’s efficacy hinges on its formulation into stable dosage forms. Patent CN106821999A details tablet compositions optimized for dissolution and shelf-life:
Table 1: Representative Tablet Formulations (Weight Parts)
Component | Example 1 | Example 2 | Example 3 |
---|---|---|---|
This compound | 5 | 10 | 15 |
Mannitol | 30 | 25 | 20 |
Pregelatinized starch | 20 | 15 | 10 |
Sodium carboxymethyl starch | 5 | 4 | 3 |
Magnesium stearate | 1 | 1 | 1 |
Micronized silica gel | 0.5 | 0.5 | 0.5 |
- Dry Mixing : Active pharmaceutical ingredient (API) and excipients are blended uniformly.
- Wet Granulation : A binder (hydroxypropyl methylcellulose) is added to form granules, which are dried at 55–65°C.
- Compression : Granules are lubricated and compressed into tablets.
This formulation avoids hygroscopic excipients, ensuring stability under ambient conditions.
Quality Control and Analytical Methods
Robust analytical techniques are critical for verifying synthesis success and formulation consistency.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and UV detection (289 nm) is the gold standard for quantifying this compound. Methods validated by Barth et al. demonstrate linearity (10–100 µg/mL, R² > 0.999) and precision (RSD < 2%).
Stability-Indicating Assays
Stress testing under acidic (0.1N HCl), alkaline (0.1N NaOH), and oxidative (3% H₂O₂) conditions confirms method specificity. Jain et al. developed an HPLC protocol resolving midodrine from degradation products, ensuring accurate stability assessments.
Stability Considerations During Preparation
This compound is susceptible to hydrolysis and oxidation. Key stability findings include:
Chemical Reactions Analysis
Types of Reactions
Midodrine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Midodrine is metabolized in the liver and other tissues to form desglymidodrine.
Condensation: The Hantzsch condensation reaction is used for the chemical derivatization of this compound in analytical methods.
Common Reagents and Conditions
Oxidation: Cytochrome P450 isoforms are involved in the oxidation of midodrine to desglymidodrine.
Condensation: The Hantzsch condensation reaction involves variables such as reaction temperature, heating time, reagent volume, and pH.
Major Products Formed
The major product formed from the metabolism of this compound is desglymidodrine, which is the active metabolite responsible for its pharmacological effects .
Scientific Research Applications
Treatment of Orthostatic Hypotension
Midodrine is indicated for patients experiencing chronic orthostatic hypotension due to autonomic failure, including conditions such as:
- Bradbury-Eggleston Syndrome
- Shy-Drager Syndrome
- Diabetes Mellitus
- Parkinson's Disease
In clinical settings, midodrine has been shown to significantly increase standing systolic blood pressure and improve symptoms associated with orthostatic hypotension, such as dizziness, syncope, and fatigue. A placebo-controlled study involving 97 patients demonstrated that midodrine (10 mg) increased standing systolic blood pressure by 22 mm Hg (28%, p < 0.001) compared to placebo, highlighting its efficacy in managing this condition .
Clinical Case Studies
Several studies have documented the effectiveness of midodrine in various populations:
- Post-Spaceflight Orthostatic Hypotension : Research conducted by NASA indicated that midodrine could serve as a countermeasure for astronauts experiencing orthostatic hypotension after space missions. The study found that midodrine improved hemodynamic responses without causing hypertension in astronauts upon landing .
- Geriatric Patients : A study focused on elderly patients with symptomatic orthostatic hypotension reported that midodrine significantly alleviated symptoms and improved quality of life. The treatment was well-tolerated, with mild side effects such as scalp pruritus being the most common .
Side Effects and Considerations
While midodrine is generally well-tolerated, it can cause side effects including:
- Supine hypertension (elevated blood pressure when lying down)
- Urinary urgency
- Tingling or itching sensations
Due to the potential for marked elevation of supine blood pressure, careful monitoring is required during treatment initiation . It is recommended that midodrine therapy be reserved for patients whose daily lives are significantly impaired despite non-pharmacological interventions.
Future Directions and Research
Ongoing clinical trials are aimed at further elucidating the long-term benefits and risks associated with midodrine use. These studies are essential for establishing definitive clinical benefits beyond mere blood pressure elevation, particularly regarding improvements in daily functioning and quality of life for patients with chronic conditions .
Mechanism of Action
Midodrine hydrochloride is a prodrug that is metabolized into desglymidodrine, an alpha1-adrenergic agonist. Desglymidodrine activates alpha-adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and elevated blood pressure . This mechanism helps alleviate symptoms of orthostatic hypotension by preventing excessive drops in blood pressure when standing .
Comparison with Similar Compounds
Pharmacological and Structural Comparison
Midodrine hydrochloride shares mechanistic similarities with other α1-adrenergic agonists, such as phenylephrine and methoxamine , which also induce peripheral vasoconstriction. However, key distinctions exist:
Parameter | This compound | Phenylephrine | Methoxamine |
---|---|---|---|
Prodrug Requirement | Yes (converted to desglymidodrine) | No | No |
Receptor Selectivity | α1-adrenergic | α1-adrenergic | α1-adrenergic |
Administration Route | Oral | Intravenous, topical | Intravenous |
Half-Life | 3–4 hours (active metabolite) | 2–3 hours | 4–6 hours |
CNS Penetration | Minimal | Moderate | Moderate |
Key Indications | OH, POTS, VVS | Hypotension, nasal congestion | Hypotension, surgical support |
Midodrine’s prodrug design enables oral bioavailability and sustained action, whereas phenylephrine and methoxamine require parenteral administration .
Clinical Efficacy and Biomarker Predictors
Midodrine demonstrates superior efficacy in specific patient subgroups, validated by predictive biomarkers:
Efficacy in POTS and VVS
- In a randomized trial, midodrine achieved an 89.47% efficacy rate in pediatric POTS, outperforming metoprolol (57.89%) and conventional therapy (53.33%) .
- For VVS, midodrine reduced symptom scores by 75% (from 4 to 1) in children, correlating with elevated baseline calcitonin gene-related peptide (CGRP) levels (>62.56 pg/mL; sensitivity 97.7%, specificity 83.3%) .
Predictive Biomarkers
Higher baseline CGRP and H2S levels correlate with enhanced midodrine responsiveness, reflecting dysregulated vasodilation in POTS and VVS .
Biological Activity
Midodrine hydrochloride is a medication primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It acts as a selective agonist of the α1-adrenergic receptor, leading to peripheral vasoconstriction and increased blood pressure. This article explores the biological activity of midodrine, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacokinetics
Midodrine is rapidly absorbed after oral administration, with peak plasma levels of the prodrug occurring approximately 30 minutes post-dose. The half-life of midodrine is around 25 minutes, while its active metabolite, desglymidodrine, reaches peak concentrations within 1 to 2 hours and has a half-life of 3 to 4 hours. The absolute bioavailability of midodrine, measured as desglymidodrine, is approximately 93% . Notably, neither midodrine nor desglymidodrine crosses the blood-brain barrier effectively, indicating a peripheral selectivity that minimizes central nervous system effects .
Midodrine's mechanism involves the stimulation of α1-adrenergic receptors, which results in vasoconstriction. This action increases systemic vascular resistance and elevates blood pressure. The drug is particularly effective in patients with neurogenic orthostatic hypotension, where autonomic regulation is impaired .
Case Studies and Clinical Trials
Several clinical studies have demonstrated the efficacy of midodrine in treating orthostatic hypotension:
- Phase III Study : A six-week placebo-controlled trial involving 82 patients with symptomatic neurogenic orthostatic hypotension showed that midodrine (10 mg three times daily) resulted in an average increase of 22 mmHg in standing systolic blood pressure compared to placebo .
- Multicenter Study : In a study with 171 participants, midodrine significantly improved standing systolic blood pressure and alleviated symptoms of lightheadedness and dizziness compared to placebo (p < 0.001) .
- Tilt-Table Testing : Another trial assessed patients' responses during tilt-table testing. Midodrine-treated patients had a significantly longer time before experiencing syncope compared to those receiving placebo .
Safety Profile
Midodrine is generally well-tolerated; however, some adverse effects have been reported:
- Common Side Effects : These include pilomotor reactions (piloerection), urinary retention, and supine hypertension . In clinical trials, side effects were mild to moderate and occurred in approximately 22% of the placebo group versus 27% in the midodrine group .
- Specific Case Reports : In patients with heart failure requiring vasopressor support, midodrine was successfully used to manage hypotension while allowing for the up-titration of heart failure medications without significant adverse effects .
Summary Table of Clinical Findings
Study Type | Sample Size | Treatment Regimen | Mean Change in Standing SBP | Statistical Significance |
---|---|---|---|---|
Phase III Trial | 82 | Midodrine 10 mg TID | +22 mmHg | p < 0.001 |
Multicenter Study | 171 | Midodrine 10 mg TID | Improved at all time points | p < 0.001 |
Tilt-Table Testing | Varies | Midodrine (dose varies) | Increased completion rate | p < 0.001 |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Midodrine hydrochloride in bulk and formulations?
Answer: The most widely validated methods for quantifying this compound (MD) include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry .
- RP-HPLC : A stability-indicating method uses a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:phosphate buffer (pH 3.0) in a 70:30 ratio. Detection is at 225 nm, with a flow rate of 1.0 mL/min and retention time of ~4.2 minutes. This method is linear (5–30 µg/mL), precise (RSD < 2%), and sensitive (LOD: 0.15 µg/mL) .
- UV Spectrophotometry : MD is quantified at 290 nm in water, with linearity in the range of 2–10 µg/mL. This method is cost-effective but less selective than HPLC for degraded samples .
Table 1: Comparison of Analytical Methods
Method | Linearity Range | LOD | Key Advantage | Limitation |
---|---|---|---|---|
RP-HPLC | 5–30 µg/mL | 0.15 µg/mL | Stability-indicating, specific | Requires expensive instrumentation |
UV | 2–10 µg/mL | 0.5 µg/mL | Rapid, cost-effective | Susceptible to matrix interference |
Q. How should researchers design stability studies for this compound under stress conditions?
Answer: Stability studies should follow ICH guidelines and include:
- Stress Testing : Expose MD to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. Monitor degradation using RP-HPLC to identify major degradation products (e.g., desglymidodrine) .
- Forced Degradation : Use a 10% degradation threshold. For example, MD in alkaline conditions degrades by ~25% after 6 hours, while oxidative stress causes ~15% degradation .
- Data Analysis : Calculate recovery (98–102%) and precision (RSD < 2%) to validate method robustness .
Advanced Research Questions
Q. What advanced techniques are used to characterize this compound-metal ion complexes for nanotherapy?
Answer: Midodrine forms 1:1 stoichiometric complexes with Ag(I) ions, which are synthesized via nano-precipitation and characterized using:
- UV-Vis Spectroscopy : Absorption peak at 322 nm confirms nanoparticle formation .
- XRD : Crystallite size (64.5 nm) and face-centered cubic structure are calculated using the Debye-Scherrer equation .
- SEM/FT-IR : SEM reveals spherical morphology (particle size ~70 nm), while FT-IR identifies the -NH₂ group’s role in stabilizing nanoparticles .
Methodological Note: Optimize pH (7.8, close to MD’s pKa) and molar ratio (1:1 MD:Ag) to enhance complex stability. Validate reproducibility across three synthesis batches .
Q. How can researchers resolve contradictions in pharmacokinetic data between preclinical and clinical studies?
Answer: Contradictions often arise from differences in bioactivation rates (MD → desglymidodrine) or study design . Strategies include:
- Cross-Species Validation : Compare metabolite profiles in animal models (e.g., rats) and human plasma using LC-MS/MS to identify species-specific metabolic pathways .
- Dose Adjustments : Account for variations in bioavailability (e.g., MD’s oral bioavailability in humans is ~93% vs. 75% in rodents) .
- Population Pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to analyze covariates like renal function impacting MD clearance in pediatric vs. adult populations .
Q. What experimental considerations are critical for clinical studies on Midodrine’s efficacy in autonomic disorders?
Answer:
- Endpoint Selection : Use objective measures (e.g., tilt-table test for orthostatic hypotension) alongside patient-reported outcomes (e.g., Syncope Functional Status Questionnaire) .
- Blinding and Controls : Implement double-blinded crossover designs to mitigate placebo effects, as seen in studies on pediatric postural tachycardia syndrome (POTS) .
- Long-Term Safety : Monitor adverse events (e.g., supine hypertension) over ≥6 months, with dose titration (2.5–10 mg TID) based on blood pressure response .
Table 2: Key Parameters in Clinical Trial Design
Parameter | Recommendation | Rationale |
---|---|---|
Sample Size | ≥50 participants per arm | Ensure statistical power for rare outcomes |
Follow-Up Duration | 6–12 months | Assess long-term efficacy and safety |
Biomarkers | Plasma desglymidodrine levels | Correlate metabolite levels with response |
Q. How can researchers optimize the synthesis of deuterated this compound for pharmacokinetic studies?
Answer: Deuterated MD ([²H₆]-Midodrine) is synthesized via isotopic exchange in methanol-D4 under acidic conditions. Key steps:
- Purification : Use preparative HPLC with a deuterated solvent system to achieve >98% isotopic purity .
- Validation : Confirm deuteration sites (e.g., methoxy groups) via NMR and high-resolution mass spectrometry (HRMS) .
- Application : Use in mass spectrometry to differentiate endogenous vs. exogenous MD in bioavailability studies .
Properties
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047493 | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43218-56-0, 3092-17-9 | |
Record name | Midodrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Midodrine hydrochloride [USAN:USP:JAN] | |
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Record name | MIDODRINE HYDROCHLORIDE | |
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Record name | Midodrine hydrochloride | |
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Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |
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Record name | MIDODRINE HYDROCHLORIDE | |
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